The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide typically involves several steps:
The molecular structure of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide can be described using its InChI and SMILES representations:
InChI=1S/C24H24N2O2/c27-23(24(28)25-15-14-18-9-3-1-4-10-18)22-21(19-11-5-2-6-12-19)17-20-13-7-8-16-26(20)22/h2,5-9,11-13,16-17H,1,3-4,10,14-15H2,(H,25,28)
N(C(C(c1c(cc2[n]1C=CC=C2)-c1ccccc1)=O)=O)CCC1=CCCCC1
The compound features a quinoxaline ring fused with a phenyl group and an acetamide functional group attached to a cyclohexene side chain.
Property | Value |
---|---|
Molecular Formula | C24H24N2O2 |
Molecular Weight | 372.47 g/mol |
Exact Mass | 372.183778 g/mol |
InChIKey | RTFWWLLDLABHNF-UHFFFAOYSA-N |
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by solvent choice, temperature, and the presence of catalysts or ligands that may enhance reaction rates or selectivity.
The mechanism of action for N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide primarily involves its interaction with biological targets:
The physical properties of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
N-(2-(cyclohex-1-en-1-yethyl)-2-(2 -oxo -3 -phenylquinoxalin - 1( 2H ) - yl ) - acetamide has potential applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: